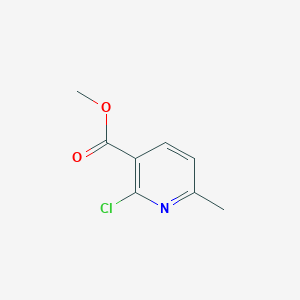

Methyl 2-chloro-6-methylnicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKDOGHJQHIIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516619 | |

| Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53277-47-7 | |

| Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methyl-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-6-methylnicotinate (CAS No. 53277-47-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylnicotinate, with the Chemical Abstracts Service (CAS) number 53277-47-7, is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis.[1][2] Its unique structural features, namely the presence of a reactive chlorine atom at the 2-position, a methyl group at the 6-position, and a methyl ester at the 3-position of the pyridine ring, make it a versatile intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 53277-47-7 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Appearance | White to yellow solid or liquid | |

| Melting Point | 27-28 °C | |

| Boiling Point | 253 °C | |

| Solubility | Soluble in chloroform and ethanol, slightly soluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from 2-hydroxy-6-methylnicotinic acid. The process involves the chlorination of the hydroxyl group followed by esterification of the carboxylic acid.

Step 1: Synthesis of 2-chloro-6-methylnicotinic acid

The initial step involves the conversion of 2-hydroxy-6-methylnicotinic acid to 2-chloro-6-methylnicotinic acid. This is a crucial activation step, replacing the less reactive hydroxyl group with a good leaving group (chloride). A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-chloro-6-methylnicotinic acid

-

Materials:

-

2-hydroxy-6-methylnicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Aqueous ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 2-hydroxy-6-methylnicotinic acid (1 equivalent).

-

Slowly add phosphorus oxychloride (excess, e.g., 5-10 equivalents) to the flask. The reaction is exothermic and should be handled with caution in a well-ventilated fume hood.

-

Heat the reaction mixture to 125 °C and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution.

-

The solid product, 2-chloro-6-methylnicotinic acid, will precipitate out of the aqueous solution.

-

Collect the solid by filtration and wash it with cold water.

-

Recrystallize the crude product from aqueous ethanol to obtain fine, colorless needles of 2-chloro-6-methylnicotinic acid. A typical yield for this reaction is around 72%.

-

Step 2: Esterification of 2-chloro-6-methylnicotinic acid

The second step is the esterification of the carboxylic acid group of 2-chloro-6-methylnicotinic acid with methanol to yield the final product, this compound. This is a standard Fischer esterification reaction, typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-chloro-6-methylnicotinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

-

Procedure:

-

Dissolve 2-chloro-6-methylnicotinic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of gas evolution (CO₂).

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

While publicly available, experimentally determined spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the methyl group protons attached to the ring. The aromatic protons will likely appear as doublets or multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl ester protons should present as a singlet at approximately δ 3.9 ppm, and the methyl group on the pyridine ring will also be a singlet, but further upfield, around δ 2.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The aromatic carbons will resonate in the region of δ 120-160 ppm. The methyl ester carbon will appear around δ 52 ppm, and the methyl group carbon attached to the ring will be the most upfield signal (around δ 20-25 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.61 g/mol ). Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak is expected, arising from the ³⁷Cl isotope.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption band around 1720-1740 cm⁻¹ is expected for the C=O stretching of the ester. C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the electron-deficient pyridine ring and the labile chlorine atom at the 2-position. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAᵣ) reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a versatile handle for the introduction of diverse functional groups.

A significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals. For instance, it is used in the preparation of 6-methylnicotinic acid methyl ester, which is a precursor for the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib .

Sources

Methyl 2-chloro-6-methylnicotinate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-chloro-6-methylnicotinate

Abstract

This compound (CAS No. 53277-47-7) is a substituted pyridine derivative that serves as a versatile and high-value building block in modern organic synthesis. Its unique arrangement of functional groups—a reactive chloro-substituent, an ester moiety, and a methyl group on a pyridine core—makes it a crucial intermediate in the development of agrochemicals and active pharmaceutical ingredients (APIs). This guide provides a detailed examination of its chemical and physical properties, spectroscopic signature, and characteristic reactivity. We will explore the mechanistic underpinnings of its synthetic transformations, offer field-proven experimental protocols, and present a logical framework for its application in research and development.

Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a firm understanding of its fundamental properties. This compound is a solid at room temperature, and its key physical and chemical data are summarized below. This information is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-chloro-6-methylpyridine-3-carboxylate | [1] |

| CAS Number | 53277-47-7 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 39.2 Ų | [1] |

| LogP | 1.83 | [3] |

Structural and Reactivity Analysis

The reactivity of this compound is dictated by the interplay of its three primary functional groups on the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the ester group significantly influences the molecule's electrophilic and nucleophilic sites.

-

2-Chloro Substituent : The chlorine atom at the C2 position is the most reactive site for nucleophilic aromatic substitution (SNAr). Its susceptibility to displacement is enhanced by the adjacent ring nitrogen, which stabilizes the negative charge developed in the Meisenheimer intermediate. This makes it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, and thiols.

-

Ester Group : The methyl ester at the C3 position is a classic site for nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides via aminolysis, or reduced to the primary alcohol.

-

6-Methyl Group : The methyl group at the C6 position is generally less reactive but can participate in condensation reactions if a sufficiently strong base is used to deprotonate it.

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key reactive sites on the this compound molecule.

Synthetic Transformations and Protocols

The primary synthetic utility of this compound lies in the displacement of the 2-chloro substituent. This SNAr reaction is a cornerstone for building more complex heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr) with Amines

A common and powerful application is the reaction with primary or secondary amines to form 2-amino-6-methylnicotinates, which are precursors to a variety of biologically active compounds.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is often chosen to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

-

Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is required to scavenge the HCl generated during the reaction, driving it to completion. The choice of base depends on the nucleophile's sensitivity; an inorganic base is often used for simple amines.

-

Temperature: Heating is typically necessary to overcome the activation energy of the reaction. Temperatures between 80-120 °C are common.

Protocol: Synthesis of Methyl 2-(benzylamino)-6-methylnicotinate

This protocol provides a representative, self-validating system for the SNAr reaction. The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF, 5-10 mL per mmol of substrate).

-

Addition of Nucleophile: Add benzylamine (1.1 eq) to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to 100 °C and maintain for 4-8 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate) until the starting chloro-pyridine spot is no longer visible.

-

Workup: Cool the mixture to room temperature and pour it into water. An organic product should precipitate or form an oil.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the pure product.

The following diagram outlines a typical workflow for this type of synthetic transformation.

Caption: A generalized workflow for SNAr reactions and product purification.

Safety and Handling

According to GHS classifications for similar compounds, this compound should be handled with care. It may cause skin and respiratory irritation and serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important intermediate whose value is derived from the predictable and high-yielding reactivity of its 2-chloro substituent. A thorough understanding of its properties and the factors governing its SNAr chemistry allows researchers and drug development professionals to effectively incorporate this building block into complex synthetic routes. The protocols and workflows described herein provide a reliable foundation for its practical application in the laboratory.

References

-

PubChem. Methyl 2-chloro-6-methylisonicotinate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-chloro-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Methyl 2-chloro-6-methylnicotinate molecular structure

An In-depth Technical Guide: The Molecular Structure and Application of Methyl 2-chloro-6-methylnicotinate

Abstract

This compound is a highly functionalized pyridine derivative that serves as a critical building block for drug discovery and process development. Its strategic arrangement of a reactive chloro group, a modifiable ester, and a stabilizing methyl group on the pyridine core makes it a valuable scaffold in medicinal chemistry. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and spectroscopic signature. We will explore a representative synthetic pathway, detail its characteristic reactivity, and present standardized protocols for its unambiguous characterization. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate in the synthesis of novel chemical entities.

The Strategic Value of Chlorinated Pyridine Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds are paramount, with the pyridine ring being one of the most ubiquitous scaffolds in FDA-approved pharmaceuticals. The introduction of a chlorine atom onto this ring is not a trivial modification; it is a strategic decision to modulate a molecule's physicochemical and pharmacological properties. Halogenation can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and introduce new vectors for molecular interactions, such as halogen bonding.

More than 250 FDA-approved drugs contain chlorine, a testament to its utility in fine-tuning molecular properties for optimal therapeutic effect.[1][2] Compounds like this compound are therefore not merely intermediates but are enabling tools for medicinal chemists. The chlorine atom at the 2-position, in particular, is highly activated towards nucleophilic substitution, providing a reliable chemical handle for constructing more complex molecular architectures.[3]

Core Molecular Structure and Physicochemical Properties

Nomenclature and Identification

A precise understanding of a molecule begins with its unambiguous identification. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-chloro-6-methylpyridine-3-carboxylate | [4] |

| CAS Number | 53277-47-7 | [4][5] |

| Molecular Formula | C₈H₈ClNO₂ | [4][5] |

| Molecular Weight | 185.61 g/mol | [4][5] |

| Canonical SMILES | CC1=NC(=C(C=C1)C(=O)OC)Cl | [4] |

Structural and Electronic Analysis

The molecule's utility is a direct consequence of its structure: a pyridine ring substituted at the 2-, 3-, and 6-positions.

-

Pyridine Core: The nitrogen atom is electron-withdrawing via induction, rendering the ring electron-deficient, which is crucial for its reactivity profile.

-

2-Chloro Group: Positioned adjacent to the ring nitrogen, this chlorine atom is highly activated for nucleophilic aromatic substitution (SₙAr). The nitrogen atom helps stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

-

3-Methyl Ester Group: This electron-withdrawing group further deactivates the ring towards electrophilic substitution but can participate in reactions such as hydrolysis or amidation to generate other functional derivatives.

-

6-Methyl Group: This electron-donating group provides steric bulk and can influence the regioselectivity of certain reactions.

Physicochemical Data

The predicted physicochemical properties are essential for anticipating the molecule's behavior in various experimental settings, from reaction solvents to biological assays.

| Property | Predicted Value | Source |

| Topological Polar Surface Area | 39.2 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Reactivity Profile

Rationale for a Convergent Synthetic Strategy

Synthesizing a polysubstituted aromatic ring like this compound is most efficiently achieved by modifying a pre-existing, functionalized pyridine core. This approach avoids the often low yields and poor regioselectivity associated with de novo ring formation methods like the Hantzsch synthesis for such a specific substitution pattern.[6] A logical and field-proven strategy involves two key transformations on a commercially available precursor: chlorination of a hydroxyl group and subsequent esterification of a carboxylic acid.

Representative Synthetic Protocol

This protocol is a representative, literature-informed pathway for the synthesis of the target molecule, starting from 2-hydroxy-6-methylnicotinic acid.

Step 1: Chlorination of 2-Hydroxy-6-methylnicotinic Acid

-

Reagent Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-hydroxy-6-methylnicotinic acid (1 equivalent).

-

Chlorination: Add phosphorus oxychloride (POCl₃, ~3-5 equivalents) to the flask.

-

Causality: POCl₃ is a standard and highly effective reagent for converting hydroxypyridines (which exist in equilibrium with their pyridone tautomers) into their corresponding chloro-derivatives. The reaction proceeds through a phosphate ester intermediate which is then displaced by chloride.

-

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. This is a highly exothermic process. Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate. The product, 2-chloro-6-methylnicotinic acid, will often precipitate and can be collected by filtration.

Step 2: Fischer Esterification to this compound

-

Esterification Setup: Suspend the crude 2-chloro-6-methylnicotinic acid (1 equivalent) in methanol (a large excess, serving as both reagent and solvent).

-

Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 equivalents) as a catalyst.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. This acid catalysis is essential to drive the equilibrium towards the ester product.[7]

-

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-8 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Final Purification: Purify the crude material by silica gel column chromatography to obtain the final product, this compound.

Key Reactivity: The SₙAr "Chemical Handle"

The most significant aspect of this molecule's reactivity is its utility as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions. The chlorine at the C2 position serves as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles (amines, alcohols, thiols, etc.) to build molecular complexity.

Spectroscopic Elucidation: A Self-Validating System

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that leaves no ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 10-15 mg of the sample for ¹H NMR (or 40-50 mg for ¹³C NMR).

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.

-

Cap the tube and place it in the NMR spectrometer for analysis.[8]

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | ~8.1 - 8.3 | d | H-4 |

| Aromatic | ~7.2 - 7.4 | d | H-5 |

| Ester Methyl | ~3.9 | s | -OCH₃ |

| Ring Methyl | ~2.6 | s | Ar-CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~165 | C=O |

| Aromatic | ~160 | C6-CH₃ |

| Aromatic | ~151 | C2-Cl |

| Aromatic | ~140 | C4 |

| Aromatic | ~125 | C5 |

| Aromatic | ~122 | C3-COOR |

| Ester Methyl | ~53 | -OCH₃ |

| Ring Methyl | ~24 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure with the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.[8]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~2950 | Medium-Weak | C-H Stretch | Aliphatic (-CH₃) |

| ~1730 | Strong | C=O Stretch | Ester |

| ~1600-1450 | Medium | C=C / C=N Stretch | Pyridine Ring |

| ~1300-1100 | Strong | C-O Stretch | Ester |

| ~800-700 | Strong | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

MS confirms the molecular weight and can reveal structural information through fragmentation patterns.

Experimental Protocol: LC-MS Sample Preparation

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at ~1 mg/mL.

-

Perform serial dilutions to a final concentration of ~1-10 µg/mL using the mobile phase as the diluent.

-

Inject the sample into the LC-MS system.[8]

Expected Mass Spectrum Data

-

Molecular Ion Peak ([M]⁺): A characteristic doublet will be observed due to the two stable isotopes of chlorine.

-

m/z 185: Corresponding to the molecule with ³⁵Cl.

-

m/z 187: Corresponding to the molecule with ³⁷Cl.

-

The relative intensity of these peaks will be approximately 3:1 , which is a definitive signature for a monochlorinated compound.

-

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group ([M-31]⁺) or the entire carbomethoxy group ([M-59]⁺).

Conclusion and Outlook

This compound is a synthetically valuable and highly functionalized building block. Its molecular structure, characterized by an activated C2-chloro "handle" on an electron-deficient pyridine ring, makes it an ideal substrate for SₙAr reactions, enabling the rapid diversification of molecular scaffolds. The protocols and spectroscopic data outlined in this guide provide the necessary framework for its synthesis, characterization, and intelligent application in research. For scientists and professionals in drug development, a thorough understanding of such intermediates is fundamental to the design and execution of efficient synthetic campaigns aimed at discovering the next generation of therapeutics.

References

-

Title: Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: A Simple, Modular Synthesis of Substituted Pyridines Source: ACS Publications URL: [Link]

-

Title: A Simple, Modular Synthesis of Substituted Pyridines Source: PMC - NIH URL: [Link]

-

Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 Source: PubChem URL: [Link]

-

Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: (48) methyl-6-methyinicotinate Route of Synthesis Source: Parshwa Corporation URL: [Link]

-

Title: Methyl 6-chloro-2-methylnicotinate Source: Lead Sciences URL: [Link]

-

Title: Methyl 2-chloro-6-methylpyridine-3-carboxylate | C8H8ClNO2 | CID 13055804 Source: PubChem URL: [Link]

-

Title: Synthesis of 2-chloronicotinic acid derivatives Source: ResearchGate URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]

-

Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: methyl 2-chloronicotinate Source: ChemBK URL: [Link]

-

Title: Methyl 6-Methylnicotinate Source: Moltus Research Laboratories URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]

-

Title: How the hyperconjugation interaction affects intrinsic reactivity in an SN2 reaction Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: OUCI URL: [Link]

-

Title: Infrared Spectroscopy Source: University of Colorado Boulder URL: [Link]

-

Title: Methylnicotinate - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design Source: Drug Hunter URL: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-chloro-6-methylpyridine-3-carboxylate | C8H8ClNO2 | CID 13055804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the ¹H NMR Spectrum of Methyl 2-chloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-6-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for more complex pharmaceutical agents. Accurate structural confirmation and purity assessment are paramount in its application. This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will dissect the theoretical basis for the expected chemical shifts, multiplicities, and integration values for each proton. This guide also presents a validated, step-by-step protocol for sample preparation and data acquisition, ensuring the collection of high-quality, reproducible spectral data.

Introduction: The Role of NMR in Characterizing Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the unambiguous characterization of molecular structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules.[1] For key intermediates like this compound (CAS 53277-47-7), ¹H NMR provides critical information about the electronic environment of every proton, confirming the regiochemistry of substituents and the overall integrity of the molecular framework.[2][3] A thorough understanding of its ¹H NMR spectrum is therefore essential for quality control, reaction monitoring, and ensuring the fidelity of subsequent synthetic steps.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, one must first analyze the molecule's structure to identify all chemically distinct sets of protons.[4]

Figure 1: Structure of this compound

Caption: Molecular structure with unique proton sets highlighted.

The molecule possesses four distinct sets of protons:

-

Aromatic Proton (H-4): Located on the pyridine ring between the ester and another proton.

-

Aromatic Proton (H-5): Situated on the pyridine ring between a proton and the ring methyl group.

-

Ester Methyl Protons (-OCH₃): The three protons of the methyl group of the ester.

-

Ring Methyl Protons (-CH₃): The three protons of the methyl group attached to the pyridine ring.

Theoretical ¹H NMR Spectral Prediction and Interpretation

The chemical shift (δ), integration, and multiplicity of each proton signal are dictated by its local electronic and magnetic environment.[5]

Chemical Shift (δ) Analysis

The position of a signal on the x-axis (in ppm) is highly sensitive to the electron density around the proton.[3] Electronegative atoms and electron-withdrawing groups decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[5]

-

Aromatic Protons (H-4, H-5): Protons on a pyridine ring typically resonate between 7.0 and 9.0 ppm.[6] The nitrogen atom and the chloro and methoxycarbonyl substituents are all electron-withdrawing, which significantly deshields the ring protons.[7]

-

H-4: This proton is flanked by the electron-withdrawing methoxycarbonyl group and is para to the chloro group. It is expected to be significantly deshielded.

-

H-5: This proton is adjacent to the electron-donating methyl group, which provides some shielding compared to H-4. Therefore, H-5 is expected to appear upfield relative to H-4.

-

-

Ester Methyl Protons (-OCH₃): The protons of a methyl ester are deshielded by the adjacent oxygen atom and typically appear in the range of 3.5 - 4.0 ppm.[8]

-

Ring Methyl Protons (-CH₃): A methyl group attached to an aromatic ring is generally found around 2.3 - 2.6 ppm.

Integration Analysis

The area under each NMR signal is directly proportional to the number of protons generating that signal.[3] For this compound, the expected integration ratio is 1:1:3:3, corresponding to H-4, H-5, the ester methyl, and the ring methyl protons, respectively.

Spin-Spin Coupling (J) Analysis

Spin-spin coupling, or signal splitting, provides information about neighboring, non-equivalent protons.[3] The splitting pattern follows the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.[5]

-

H-4 and H-5: These two aromatic protons are adjacent to each other. Therefore, the signal for H-4 will be split into a doublet by H-5, and the signal for H-5 will be split into a doublet by H-4. The coupling constant (³J) for ortho-coupling in pyridine rings is typically in the range of 7-9 Hz.

-

Ester Methyl and Ring Methyl Protons: These protons have no adjacent, non-equivalent protons. Consequently, both signals are expected to appear as sharp singlets.

Data Summary

The predicted ¹H NMR spectral parameters are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 | 7.8 – 8.2 | Doublet (d) | 1H | ~8.0 |

| H-5 | 7.1 – 7.4 | Doublet (d) | 1H | ~8.0 |

| -OCH₃ (Ester) | 3.8 – 4.0 | Singlet (s) | 3H | N/A |

| -CH₃ (Ring) | 2.5 – 2.7 | Singlet (s) | 3H | N/A |

Note: Predicted chemical shifts are estimates and can vary based on solvent and spectrometer frequency.[8]

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible data.[1]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Rationale: This amount provides sufficient concentration for a strong signal-to-noise ratio in a standard NMR experiment without causing line broadening due to saturation.

-

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum.

-

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube.

-

Rationale: Filtration removes any particulate matter that could degrade spectral resolution.

-

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[4]

Instrumentation and Data Acquisition (400 MHz Spectrometer)

-

Instrument Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Rationale: A homogeneous magnetic field is essential for sharp, well-resolved peaks.

-

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (from -2 to 14 ppm).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Rationale: A sufficient delay allows for full relaxation of the protons, ensuring accurate integration.

-

-

Number of Scans (NS): 8-16 scans.

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio.

-

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Calibrate the integral curves and measure the relative areas of all signals.

Visualization: Key Structural Relationships

The following diagram illustrates the key through-bond relationship (J-coupling) that defines the multiplicity of the aromatic signals.

Caption: Diagram showing the ortho-coupling between H-4 and H-5.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and readily interpretable. It displays four distinct signals: two doublets in the aromatic region and two singlets in the aliphatic region, with an integration ratio of 1:1:3:3. This characteristic spectral signature provides a reliable method for structural confirmation and purity assessment. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality data, ensuring the integrity of this crucial building block in their drug discovery and development pipelines.

References

-

Udemy. BASICS OF 1H-NMR SPECTROSCOPY AND INTERPRETATION. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

- Ghosh, A., et al. (2017). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 56(19), 11849–11859.

- Abraham, R. J., & Sancassan, F. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(6), 564-574.

-

Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

PubChem. Methyl 2-Chloro-6-methylisonicotinate. [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

-

PubChem. Methyl 2-chloro-6-methylpyridine-3-carboxylate. [Link]

-

PubChem. 2-Chloro-6-methylnicotinic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. udemy.com [udemy.com]

- 3. acdlabs.com [acdlabs.com]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Deciphering 1H NMR Spectra [studyorgo.com]

- 6. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. compoundchem.com [compoundchem.com]

A Technical Guide to the ¹³C NMR Spectral Data of Methyl 2-chloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-chloro-6-methylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. In the absence of directly published experimental data, this guide leverages established principles of NMR spectroscopy, substituent effects in pyridine systems, and data from analogous compounds to present a reliable prediction and detailed interpretation of the ¹³C NMR spectrum. This document outlines the theoretical basis for chemical shift assignments, offers a standardized experimental protocol for data acquisition, and serves as a practical resource for the structural elucidation and characterization of this and related compounds.

I. Introduction: The Role of ¹³C NMR in the Characterization of Substituted Pyridines

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon framework. For substituted pyridine derivatives like this compound, ¹³C NMR is indispensable for confirming the substitution pattern on the pyridine ring and the identity of the functional groups. The chemical shift of each carbon atom is highly sensitive to its electronic environment, which is influenced by the electronegativity of the nitrogen atom in the ring and the electronic effects (inductive and resonance) of the substituents.[1][2][3]

The pyridine ring carbons have characteristic chemical shift ranges, with carbons alpha to the nitrogen being the most deshielded (appearing at higher ppm values) due to the nitrogen's electron-withdrawing nature.[4] Substituents further modulate these chemical shifts. For instance, electron-withdrawing groups like the chloro and methoxycarbonyl groups in the target molecule will generally cause a downfield shift for the carbons they are attached to and those in their immediate vicinity, while electron-donating groups like the methyl group will cause an upfield shift. A thorough understanding of these substituent-induced chemical shifts (SCS) is crucial for accurate spectral interpretation.[2][3]

II. Predicted ¹³C NMR Spectrum of this compound

Based on the principles of additivity of substituent effects and analysis of spectral data for structurally related compounds, the predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below.

Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shift Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | 152 - 156 | Attached to the electronegative nitrogen and chlorine atoms, causing a significant downfield shift. |

| C3 | 125 - 129 | Attached to the electron-withdrawing methoxycarbonyl group. |

| C4 | 138 - 142 | Influenced by the substituents at positions 2, 3, and 6. |

| C5 | 120 - 124 | Generally one of the more shielded carbons in the pyridine ring. |

| C6 | 158 - 162 | Attached to the electronegative nitrogen and the methyl group. The nitrogen has a stronger deshielding effect. |

| C7 (-CH₃) | 22 - 26 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| C8 (C=O) | 164 - 168 | Characteristic chemical shift for an ester carbonyl carbon. |

| C9 (-OCH₃) | 51 - 55 | Typical chemical shift for a methoxy carbon of an ester. |

III. In-depth Analysis of Substituent Effects

The predicted chemical shifts are derived from the foundational principles of how substituents influence the electronic environment of the pyridine ring.

-

Nitrogen Atom: The primary determinant of the chemical shifts in the pyridine ring. Its electronegativity causes a general downfield shift of all ring carbons compared to benzene, with the effect being most pronounced at the α-carbons (C2 and C6).[5]

-

Chloro Group (at C2): As an electron-withdrawing group, it deshields the carbon it is attached to (C2). Its effect on other carbons is less pronounced but contributes to the overall electronic environment.

-

Methyl Group (at C6): This is an electron-donating group, which tends to shield the attached carbon (C6) and other ring carbons, particularly those in the ortho and para positions. However, in this case, the strong deshielding effect of the adjacent nitrogen on C6 is dominant.

-

Methoxycarbonyl Group (at C3): This is an electron-withdrawing group that deshields the attached carbon (C3).

The interplay of these electronic effects from multiple substituents leads to the predicted chemical shift values. For more precise predictions, computational methods can be employed, which use databases of known spectra and theoretical calculations to estimate chemical shifts.[6][7]

IV. Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

A. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation. The synthesis of related compounds like methyl 6-methylnicotinate often involves esterification of the corresponding carboxylic acid, and residual starting material or reagents could be present.[8][9]

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Concentration: Dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).

B. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer Frequency: Use a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion and resolution in the ¹³C spectrum.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment is usually sufficient for initial characterization. This will result in a spectrum with a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Relaxation Delay: A delay of 1-2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-200 ppm).

-

C. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or to the residual solvent peak.

V. Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of the quaternary carbons and to confirm the connectivity of the molecule, advanced 2D NMR experiments are highly recommended.

-

HMQC/HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, which can help in assigning the proton signals that can then be used in the HMQC/HSQC and HMBC spectra.[4]

The following diagram illustrates the workflow for comprehensive NMR analysis.

Caption: Workflow for the complete structural elucidation of this compound using NMR spectroscopy.

VI. Conclusion

While a publicly available experimental ¹³C NMR spectrum for this compound is not readily found, a reliable prediction of the spectrum can be made based on established principles of NMR spectroscopy and data from analogous compounds. This technical guide provides a framework for understanding the expected ¹³C NMR data, including predicted chemical shifts and the rationale behind their assignment. The detailed experimental protocol and the suggested use of advanced NMR techniques will aid researchers in acquiring and interpreting high-quality spectral data for this and related pyridine derivatives, ensuring accurate structural characterization which is paramount in the fields of chemical research and drug development.

References

-

E. Kleinpeter, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Journal of Chemical Information and Modeling, ACS Publications. [Link]

-

F. Coletta, A. Gambaro, and G. Rigatti, "Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring," Spectroscopy Letters, 1976. [Link]

-

S. Thomas, I. Brühl, D. Heilmann, and E. Kleinpeter, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Journal of Chemical Information and Computer Sciences, 1997. [Link]

-

Semantic Scholar, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." [Link]

-

MDPI, "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." [Link]

-

PubChem, "Methyl 2-Chloro-6-methylisonicotinate." [Link]

-

ResearchGate, "13C NMR chemical shifts (δ, ppm) of pyridine in various solvents." [Link]

-

SciELO, "NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains." [Link]

-

PubChem, "Methyl 2-chloro-6-methylpyridine-3-carboxylate." [Link]

-

The Royal Society of Chemistry, "Electronic Supplementary Information." [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sci-hub.se [sci-hub.se]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 8. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-chloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylnicotinate is a substituted pyridine derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1][2] As a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds, a thorough understanding of its analytical profile is crucial. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of such molecules. This guide provides a detailed exploration of the predicted fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of direct experimental spectra in the public domain, this document synthesizes established principles of mass spectrometry and data from analogous structures to propose the most probable fragmentation pathways.

I. Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

A. The Molecular Ion

Upon electron impact, this compound is expected to lose an electron to form a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 185. Due to the presence of a chlorine atom, a characteristic M+2 peak at m/z 187 will also be observed, with an intensity of approximately one-third of the M•+ peak, corresponding to the natural isotopic abundance of ³⁷Cl.[3] The aromatic nature of the pyridine ring should lend considerable stability to the molecular ion, making it readily observable.

B. Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to be driven by the presence of its three key functional groups: the chloro substituent, the methyl ester, and the methyl group on the pyridine ring.

-

Loss of the Methoxy Radical (•OCH₃) : A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da.[4][5][6] This would lead to the formation of a stable acylium ion at m/z 154.

-

Loss of the Chlorine Atom (•Cl) : The cleavage of the C-Cl bond is a principal fragmentation pathway for chloroaromatic compounds.[3] The loss of a chlorine radical (•Cl), with a mass of 35 Da, would result in a fragment ion at m/z 150.

-

Loss of the Methyl Radical (•CH₃) : Cleavage of the bond between the pyridine ring and the 6-methyl group would lead to the loss of a methyl radical (•CH₃), with a mass of 15 Da, producing an ion at m/z 170.

-

Pyridine Ring Cleavage : Substituted pyridines can undergo ring cleavage. A common fragmentation is the loss of a neutral molecule of hydrogen cyanide (HCN), with a mass of 27 Da.[7] This could occur from various fragment ions.

The interplay of these primary fragmentation events will give rise to a series of secondary fragments, providing a detailed structural fingerprint of the molecule.

C. Visualizing EI Fragmentation

Caption: Proposed EI Fragmentation of this compound.

D. Summary of Key EI Fragment Ions

| m/z (Proposed) | Proposed Ion Structure | Formation Pathway |

| 185/187 | [C₈H₈ClNO₂]•+ | Molecular Ion |

| 170/172 | [C₇H₅ClNO₂]•+ | Loss of •CH₃ |

| 154/156 | [C₇H₅ClNO]+ | Loss of •OCH₃ |

| 150 | [C₈H₈NO₂]+ | Loss of •Cl |

| 126/128 | [C₆H₅ClN]+ | Loss of •OCH₃ and CO |

| 123 | [C₇H₅NO₂]+ | Loss of •Cl and HCN |

II. Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions.

A. The Protonated Molecule

In positive ion mode ESI, this compound is expected to be readily protonated, likely on the pyridine nitrogen, to form the [M+H]⁺ ion at m/z 186/188.

B. Proposed MS/MS Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion will be directed by the charge site and the relative bond strengths within the molecule.

-

Loss of Methanol (CH₃OH) : A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH), with a mass of 32 Da.[8] This would lead to the formation of an acylium ion at m/z 154/156.

-

Loss of HCl : The loss of a neutral molecule of hydrogen chloride (HCl), with a mass of 36 Da, is another plausible fragmentation, resulting in an ion at m/z 150.

-

Loss of Carbon Monoxide (CO) : Following an initial fragmentation, such as the loss of methanol, the resulting acylium ion can further lose a molecule of carbon monoxide (CO), with a mass of 28 Da.

C. Visualizing ESI-MS/MS Fragmentation

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl 2-chloro-6-methylpyridine-3-carboxylate | C8H8ClNO2 | CID 13055804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of Methyl 2-chloro-6-methylnicotinate (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of Methyl 2-chloro-6-methylnicotinate

Introduction

This compound, a substituted pyridine carboxylic acid ester, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural motifs are common in pharmacologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The physical properties of such intermediates are of paramount importance, governing their purification, handling, storage, and reactivity. This guide provides a comprehensive overview of the key physical properties of this compound—specifically its melting and boiling points—and establishes standardized protocols for their experimental determination.

The Critical Role of Physicochemical Properties in Drug Development

In the pharmaceutical industry, the physical and chemical properties of a compound are foundational to its journey from a laboratory curiosity to a viable drug candidate.[1][2] Properties such as melting point and boiling point are not merely data points; they are critical indicators of a substance's identity, purity, and stability.

-

Purity Assessment: A sharp and defined melting point range is a hallmark of a pure crystalline solid. Impurities tend to depress and broaden the melting point range, providing a rapid and cost-effective method for preliminary purity assessment.[3]

-

Stability and Formulation: The melting point influences the stability of a solid-state drug. A high melting point often correlates with greater lattice energy and, consequently, better physical stability. This is a crucial consideration for formulation development, affecting everything from tablet manufacturing to shelf-life.[1]

-

Solubility and Bioavailability: Physicochemical properties are determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4][5] While not a direct measure of solubility, the melting point is related to the energy required to break the crystal lattice, a key step in the dissolution process.

Understanding these properties is essential for medicinal chemists to design and optimize compounds with favorable drug-like characteristics, ultimately reducing attrition rates in drug development.[6]

Reported Physical Properties of this compound

As of the latest review, specific experimentally determined melting and boiling points for this compound (CAS: 53277-47-7) are not consistently reported in publicly accessible, peer-reviewed literature. However, computational and supplier-provided data are available. It is crucial for researchers to perform their own experimental verification of these properties.

Table 1: Computed and Supplier-Reported Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | Santa Cruz Biotechnology[7] |

| Molecular Weight | 185.61 g/mol | PubChem, Santa Cruz Biotechnology[7][8] |

| Melting Point | Not Available | |

| Boiling Point | Not Available |

Note: The absence of experimentally verified data underscores the importance of the protocols detailed in the subsequent sections.

Experimental Determination of Melting Point

The determination of a melting point range is a fundamental technique in organic chemistry. The following protocol outlines the capillary method using a modern digital melting point apparatus.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Take a capillary tube, sealed at one end, and dip the open end into the powdered sample.[9]

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[3][10]

-

-

Apparatus Setup and Measurement:

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10 °C/min) to approach the approximate melting point.[9] This initial rapid determination helps to save time.

-

Once the approximate melting point is known, allow the apparatus to cool. Prepare a new sample.

-

For an accurate measurement, set the apparatus to heat slowly, at a rate of approximately 1-2 °C per minute, once the temperature is within 10-15 °C of the approximate melting point.[9]

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

Workflow for Melting Point Determination

Caption: Workflow for experimental melting point determination.

Experimental Determination of Boiling Point

For non-volatile liquids, the boiling point is another crucial physical constant. The following protocol describes the determination of the boiling point at atmospheric pressure using a Thiele tube or an oil bath.

Methodology: Boiling Point Determination

-

Apparatus Setup:

-

Place a small amount (a few milliliters) of this compound into a small test tube (fusion tube).[8][11]

-

Take a capillary tube and seal one end by heating it in a flame.[12][13]

-

Place the sealed capillary tube, open end down, into the liquid in the test tube.[11]

-

Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube or a beaker with mineral oil), making sure the liquid in the test tube is below the level of the heating liquid.[14]

-

-

Heating and Observation:

-

Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11][14] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

-

Data Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record the temperature at this exact moment. This is the boiling point of the liquid.

-

It is also important to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]

-

Workflow for Boiling Point Determination

Caption: Workflow for experimental boiling point determination.

Conclusion

While computational data provides a useful starting point, the experimental determination of physical properties like melting and boiling points remains the gold standard in chemical and pharmaceutical research. For a compound like this compound, with its potential as a synthetic intermediate, establishing these fundamental characteristics is a prerequisite for any further development. The protocols outlined in this guide provide a robust framework for researchers to accurately determine these values, ensuring data integrity and facilitating the compound's progression in the research and development pipeline.

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

Importance of Physicochemical Properties In Drug Discovery. ResearchGate. Available at: [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available at: [Link]

-

Methyl 2-chloro-6-methylpyridine-3-carboxylate | C8H8ClNO2. PubChem. Available at: [Link]

-

experiment (1) determination of melting points. SlideShare. Available at: [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. Available at: [Link]

-

Determination of Melting Point. Clarion University. Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

-

Drug Physicochemical Properties Explained. whitsel.org. Available at: [Link]

-

How Drug Physical and Chemical Properties Impact Effectiveness. Raytor. Available at: [Link]

-

Determination of Boiling Point (B.P). weebly.com. Available at: [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. JoVE. Available at: [Link] melting-point-determination-of-solid-organic-compounds

-

Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2. PubChem. Available at: [Link]

-

methyl 2-chloronicotinate. ChemBK. Available at: [Link]

Sources

- 1. Drug Physicochemical Properties Explained [whitsel.org]

- 2. raytor.com [raytor.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. scbt.com [scbt.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. byjus.com [byjus.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Solubility Profile of Methyl 2-chloro-6-methylnicotinate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-chloro-6-methylnicotinate, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility, predictive analysis of its behavior in various organic solvents, and detailed, field-proven experimental protocols for accurate and reproducible solubility determination. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate process development, formulation, and chemical synthesis.

Introduction to this compound and the Significance of its Solubility

This compound (CAS No. 53277-47-7) is a substituted pyridine derivative with the molecular formula C₈H₈ClNO₂.[1][2] Its structure, featuring a chlorinated pyridine ring and a methyl ester group, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A well-defined solubility profile is essential for:

-

Reaction Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for achieving optimal reaction rates and yields.

-

Purification and Crystallization: The differential solubility of the compound and its impurities in various solvents is the basis for effective purification through crystallization or chromatography.

-

Formulation Development: For compounds intended for further processing, understanding their solubility is crucial for developing stable and effective formulations.

-

Process Safety and Scalability: Knowledge of solubility is vital for designing safe and scalable manufacturing processes, preventing issues like precipitation in transfer lines, and ensuring consistent batch-to-batch quality.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which this compound dissolves in a particular organic solvent is governed by a combination of factors, primarily the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. A more rigorous analysis involves considering the following:

-

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a significant role. Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are more effective for nonpolar solutes. This compound, with its ester and chloro-pyridine functionalities, possesses a moderate degree of polarity.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. While this compound does not have strong hydrogen bond donating capabilities, the nitrogen atom in the pyridine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is described by the van't Hoff equation and is a critical parameter in crystallization processes.

-

Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions. A more stable crystal lattice will generally result in lower solubility.

Predicted Solubility Profile of this compound

Based on the molecular structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The ability of these solvents to act as hydrogen bond donors and their high polarity will likely lead to favorable interactions with the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have high dielectric constants and can act as hydrogen bond acceptors, which should facilitate the dissolution of the solute. |

| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The presence of the chlorine atom in the solute may lead to favorable dipole-dipole interactions with chlorinated solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents have lower polarity compared to polar aprotic solvents, which may limit their solvating power for this compound. |

It is imperative to note that these are qualitative predictions. For accurate and reliable data, experimental determination is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol